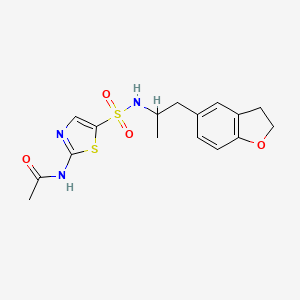

N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide

Description

This compound features a thiazole core substituted at the 2-position with an acetamide group and at the 5-position with a sulfamoyl moiety linked to a 1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl chain.

Properties

IUPAC Name |

N-[5-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-10(7-12-3-4-14-13(8-12)5-6-23-14)19-25(21,22)15-9-17-16(24-15)18-11(2)20/h3-4,8-10,19H,5-7H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODIQRUNSNOCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CN=C(S3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide typically involves multiple steps:

-

Formation of the Dihydrobenzofuran Moiety: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,3-dihydrobenzofuran, functionalization at the 5-position can be carried out using electrophilic aromatic substitution reactions.

-

Introduction of the Sulfamoyl Group: : The sulfamoyl group can be introduced via sulfonation reactions, where a suitable amine reacts with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.

-

Thiazole Ring Formation: : The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

-

Final Coupling: : The final step involves coupling the thiazole derivative with the dihydrobenzofuran moiety through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups onto the thiazole ring.

Major Products

Oxidation: Quinone derivatives of the dihydrobenzofuran moiety.

Reduction: Amine derivatives from the reduction of the sulfamoyl group.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors in the body.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dihydrobenzofuran moiety may facilitate binding to hydrophobic pockets, while the sulfamoyl and thiazole groups could participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Calculated using standard atomic weights.

†Estimated via analogous compounds or computational tools (e.g., Multiwfn ).

‡Representative example from ; exact values vary by substituents.

Key Observations:

Core Heterocycles: The target compound uses a thiazole ring, whereas analogs in and employ thiadiazole or triazole-thiazole hybrids. The dihydrobenzofuran group in the target compound distinguishes it from phenyl or pyridine-based analogs (e.g., ), offering unique π-π stacking interactions in biological targets .

Functional Groups :

- The sulfamoyl group in the target compound and ’s analog facilitates hydrogen bonding with enzymatic active sites, critical for sulfonamide-based inhibitors .

- Acetamide termini are common across analogs, but their positioning (e.g., thiazol-2-yl vs. thiazol-5-yl) alters steric accessibility. For example, the thiazol-5-ylmethyl carbamates in prioritize bulkier substituents, reducing membrane permeability compared to the target compound .

Physicochemical Properties :

- The target compound’s LogP (~3.0) suggests moderate lipophilicity, balancing solubility and absorption. Analogs with phenyl groups () show similar LogP, while carbamate derivatives () have higher LogP (~4.0), likely due to extended hydrophobic backbones .

- PSA (Polar Surface Area) : The target compound’s PSA (~120 Ų) is lower than ’s analog (137.67 Ų), implying better permeability, a key advantage for CNS-targeting agents .

Biological Activity

N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety , which is known for its diverse biological activities. The structural components include:

- Benzofuran : Contributes to antioxidant and anti-inflammatory properties.

- Thiazole : Associated with antimicrobial and anticancer activities.

- Sulfamoyl group : Enhances solubility and bioavailability.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as those related to cancer cell proliferation.

- Receptor Modulation : Interaction with various receptors can lead to altered cellular signaling pathways.

- Antimicrobial Activity : The thiazole and sulfamoyl groups may enhance the compound's ability to disrupt microbial cell membranes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | TK-10 (Renal) | 15 | Apoptosis induction |

| Compound B | HT-29 (Colon) | 20 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound can effectively inhibit the growth of pathogenic bacteria, potentially offering a new therapeutic avenue for treating infections.

Case Studies

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar thiazole derivatives. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. -

Evaluation of Antimicrobial Efficacy :

In a clinical study, derivatives of benzofuran were tested against multidrug-resistant bacterial strains. The findings demonstrated that certain modifications to the benzofuran structure enhanced antimicrobial potency, suggesting a potential for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare thiazole-acetamide derivatives like N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide?

- Methodology : The synthesis typically involves a multi-step process:

Arylation : Introduction of the dihydrobenzofuran moiety via nucleophilic substitution or coupling reactions.

Sulfamoylation : Reaction of the thiazole intermediate with sulfamoyl chloride under controlled pH (e.g., triethylamine as a base).

Acylation : Final acetamide formation using chloroacetyl chloride or acetic anhydride, followed by purification via recrystallization (pet-ether or DMSO) .

- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring, H/C NMR (400 MHz in DMSO-d6) for structural confirmation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : TLC (Merck Silica Gel 60 F254) with solvent systems like ethyl acetate/hexane (1:1).

- Structural Confirmation :

- NMR spectroscopy to resolve thiazole protons (~7.2–7.8 ppm) and sulfamoyl NH groups (~10.5 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., calculated vs. observed m/z) .

- Thermal Stability : Melting point determination (uncorrected, open capillary method) to assess crystallinity .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of structurally similar thiazole derivatives?

- Approach :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states (e.g., sulfamoylation energy barriers).

- Reaction Path Search : Implement algorithms like the artificial force-induced reaction (AFIR) method to identify low-energy intermediates .

- Experimental Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., reflux time vs. yield) .

Q. How do substituent variations on the thiazole ring impact biological activity, and how can conflicting data be resolved?

- Case Study :

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -NO) on the benzyl ring showed higher cytotoxicity (IC < 10 µM) compared to electron-donating groups (-OCH) in MCF-7 cell lines .

- Data Contradictions : Discrepancies in activity may arise from solubility differences (e.g., logP variations) or assay conditions (e.g., serum protein interference).

- Resolution :

Solubility Profiling : Use shake-flask method to measure logP/DMSO solubility.

Dose-Response Redundancy : Repeat assays with standardized serum-free media .

Q. What advanced reactor designs improve scalability for multi-step syntheses involving sulfamoyl intermediates?

- Design Principles :

- Continuous Flow Systems : Enhance mixing efficiency for sulfamoylation (exothermic reaction control).

- Membrane Separation : Integrate nanofiltration membranes to isolate intermediates (e.g., unreacted sulfamoyl chloride) .

- Process Simulation : Use Aspen Plus® to model mass transfer limitations in batch-to-continuous transitions .

Notes

- Contradictions : highlights substituent-dependent activity, while emphasizes thiazole ring conformation as a critical factor. Cross-disciplinary validation (e.g., X-ray crystallography) is recommended.

- Excluded Sources : Commercial platforms (e.g., BenchChem) were omitted per reliability guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.